molecular formula C8H7F2NS B175777 7,8-Difluoro-3,4-dihydro-2H-1,4-benzothiazine CAS No. 198278-55-6

7,8-Difluoro-3,4-dihydro-2H-1,4-benzothiazine

Cat. No. B175777
M. Wt: 187.21 g/mol
InChI Key: VHZOBKVHKKEZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Difluoro-3,4-dihydro-2H-1,4-benzothiazine, also known as DFBT, is a heterocyclic compound that has gained attention in scientific research due to its unique properties and potential applications. This molecule contains a benzothiazine ring system, which is a common structural motif found in many biologically active compounds. DFBT has been shown to exhibit various pharmacological activities, making it a promising candidate for drug discovery and development.

Mechanism Of Action

The mechanism of action of 7,8-Difluoro-3,4-dihydro-2H-1,4-benzothiazine is not yet fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation, as well as modulate the expression of various genes involved in neurodegenerative diseases.

Biochemical And Physiological Effects

7,8-Difluoro-3,4-dihydro-2H-1,4-benzothiazine has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 7,8-Difluoro-3,4-dihydro-2H-1,4-benzothiazine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, further studies are needed to fully understand its toxicity and potential side effects.

Future Directions

There are several potential future directions for research on 7,8-Difluoro-3,4-dihydro-2H-1,4-benzothiazine. One area of interest is its potential use as a therapeutic agent for neurological disorders, such as Parkinson's and Alzheimer's diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential interactions with other drugs. Finally, its potential use in combination with other compounds for cancer treatment warrants further investigation.

Scientific Research Applications

7,8-Difluoro-3,4-dihydro-2H-1,4-benzothiazine has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-proliferative and anti-inflammatory activities in cancer cells and has also been found to have neuroprotective effects in animal models of Parkinson's and Alzheimer's diseases.

properties

CAS RN

198278-55-6

Product Name

7,8-Difluoro-3,4-dihydro-2H-1,4-benzothiazine

Molecular Formula

C8H7F2NS

Molecular Weight

187.21 g/mol

IUPAC Name

7,8-difluoro-3,4-dihydro-2H-1,4-benzothiazine

InChI

InChI=1S/C8H7F2NS/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-2,11H,3-4H2

InChI Key

VHZOBKVHKKEZHC-UHFFFAOYSA-N

SMILES

C1CSC2=C(N1)C=CC(=C2F)F

Canonical SMILES

C1CSC2=C(N1)C=CC(=C2F)F

synonyms

7,8-difluoro-3,4-dihydro-2H-1,4-Benzothiazine

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7,8-difluoro-4H-benzo[1,4]thiazin-3-one (Example L-3, 2.27 g, 11.3 mmol) in THF (100 mL) was reacted with lithium aluminumhydride (1.07 g, 28.2 mmol) under an N2 atmosphere and heated to reflux overnight. The mixture was cooled and quenched with 1.0N HCl and extracted with ethyl acetate. The organic layers were combined, dried with sodium sulfate, and concentrated to provide 2.2 g of the title compound as an oil.
Name
7,8-difluoro-4H-benzo[1,4]thiazin-3-one
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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